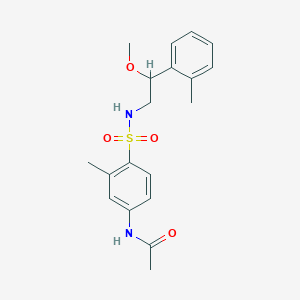
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, commonly known as MTA, is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of sulfonamide compounds and has been extensively studied in the field of cancer research.
Scientific Research Applications
Antibacterial Activity
A study by Abdel‐Hafez et al. (2018) synthesized a series of compounds, including ones related to the chemical structure , to evaluate their antibacterial activities. These compounds showed potent antibacterial properties against Gram-positive and Gram-negative bacteria, notably methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 0.1 to 0.3 mg/mL. This research highlights the potential of such compounds in the development of new antibacterial agents (Abdel‐Hafez et al., 2018).
Metabolism and Toxicity Studies
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological profiles of such compounds, suggesting a complex metabolic activation pathway that may lead to DNA-reactive products. Although the focus is on herbicides, the methodology and findings could be relevant for understanding the metabolic fate of related chemical compounds (Coleman et al., 2000).
Synthesis and Application in Dye Manufacturing
Research by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, demonstrates the relevance of similar compounds in industrial applications. The study utilized a novel catalyst for the hydrogenation process, leading to high selectivity and yield, showcasing the potential of such chemical structures in the synthesis of important industrial chemicals (Zhang Qun-feng, 2008).
Antioxidant Activity
The novel coordination complexes constructed from pyrazole-acetamide derivatives, as studied by Chkirate et al. (2019), indicate the application of similar chemical structures in the development of antioxidants. These compounds were synthesized, characterized, and evaluated for their in vitro antioxidant activities, presenting significant antioxidant potential (Chkirate et al., 2019).
Pharmacological Assessment
Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, were explored by Rani et al. (2016) for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research demonstrates the versatility of acetamide derivatives in pharmaceutical research, highlighting their potential therapeutic applications (Rani et al., 2016).
properties
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-7-5-6-8-17(13)18(25-4)12-20-26(23,24)19-10-9-16(11-14(19)2)21-15(3)22/h5-11,18,20H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKUAUOFBIUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

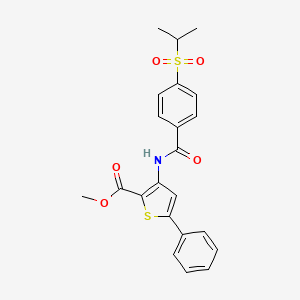



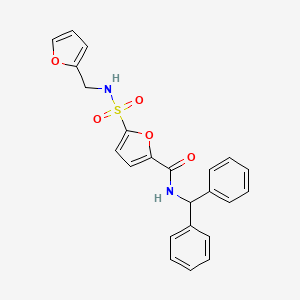
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)
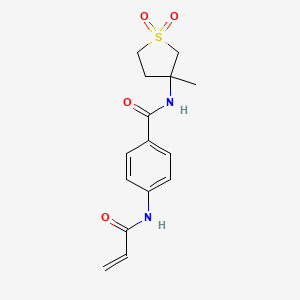

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)
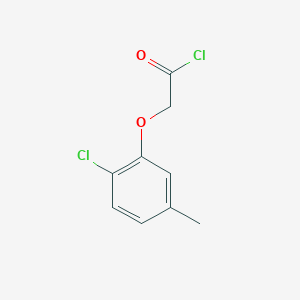
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)
![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)